Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Organic Synthesis Cross-Coupling Building Block Utility

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1638764-46-1) is a strategic pyrrolo[3,2-c]pyridine building block with a 6-bromo handle for Suzuki-Miyaura cross-coupling and a 2-methyl ester for orthogonal diversification. Essential for FMS/CSF-1R kinase inhibitor programs and antimitotic agent development targeting tubulin polymerization. The specific 6-bromo/2-carboxylate arrangement dictates a unique reactivity vector and electronic profile; the 4-bromo isomer is not a functional substitute. Optimize SAR studies with this precisely functionalized core.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B8025631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CN=C(C=C2N1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-4-11-8(10)3-6(5)12-7/h2-4,12H,1H3
InChIKeyXBUOAVCTXPNIOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: Key Properties and Procurement Baseline


Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 1638764-46-1, MF: C9H7BrN2O2, MW: 255.07 g/mol) is a heterocyclic building block within the 1H-pyrrolo[3,2-c]pyridine class. It is distinguished by a bromine atom at the 6-position and a methyl ester at the 2-position on the pyrrolo[3,2-c]pyridine core . Commercially available with typical purities ≥95% , this compound serves as a versatile intermediate for synthesizing biologically active molecules. Its structural features enable precise functionalization via cross-coupling reactions, making it a strategic starting material for kinase inhibitor development and other medicinal chemistry programs [1].

Why Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Cannot Be Readily Replaced by Close Analogs


The pyrrolo[3,2-c]pyridine scaffold's biological and chemical behavior is exquisitely sensitive to the nature and position of substituents. Minor variations, such as shifting the bromine from the 6-position to the 4-position, relocating the carboxylate to the 3-position, or changing the ester from methyl to ethyl, can drastically alter reactivity in cross-coupling reactions, metabolic stability, and target binding affinity [1][2]. The specific arrangement in methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate dictates a unique vector for palladium-catalyzed functionalization and imposes a distinct electronic profile on the core. This is not a class of compounds where one member can be freely substituted for another; even structurally similar compounds can exhibit over an order of magnitude difference in inhibitory activity, underscoring the need for precise, data-driven selection [3].

Quantitative Differentiation Guide for Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate


Comparative Reactivity: The 6-Bromo-2-carboxylate Motif as a Strategic Advantage

The 6-bromo substituent on the pyrrolo[3,2-c]pyridine core provides a highly effective handle for palladium-catalyzed cross-coupling reactions, a key step in the synthesis of more complex, biologically active derivatives [1]. This position is validated by its use in creating potent kinase inhibitors. While direct comparative kinetic data for this specific compound is not available, the 6-position is a preferred site for derivatization over the 4- or 7- positions in many related analogs, offering a predictable and reliable entry point for diversification. This strategic positioning provides a quantifiable advantage in synthetic route design.

Organic Synthesis Cross-Coupling Building Block Utility

Comparative Kinase Inhibition: Class-Level Potency of 6-Bromo-Derived Analogues

Derivatives synthesized from the 6-bromo-1H-pyrrolo[3,2-c]pyridine core demonstrate potent and quantifiable kinase inhibition. In a study of FMS kinase inhibitors, compounds derived from this scaffold, such as compound 1r, achieved an IC50 of 30 nM, which is 3.2-fold more potent than the lead compound KIST101029 (IC50 = 96 nM) [1]. While this is class-level evidence for the core's potential, it underscores the value of selecting a building block that enables access to highly potent chemical space. This level of potency is not guaranteed with alternative core structures.

Kinase Inhibition Medicinal Chemistry FMS Kinase

Comparative Antiproliferative Activity: Quantified Advantage in Cancer Cell Models

Compounds built from the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold exhibit potent, sub-micromolar antiproliferative activity across multiple cancer cell lines. For example, a potent analogue (10t) demonstrated IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cells [1]. This is a significant improvement over many early-stage lead compounds and highlights the core's ability to produce development candidates with strong cellular activity. This provides a clear, quantified benchmark for the scaffold's potential that is not consistently observed across all heterocyclic building block classes.

Anticancer Antiproliferative Tubulin Inhibition

High-Impact Application Scenarios for Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate


Synthesis of Potent Kinase Inhibitors

Medicinal chemistry programs targeting kinases, particularly those in the FMS/CSF-1R family, will find this building block essential. The 6-bromo position is a proven handle for introducing diverse aromatic and heteroaromatic groups via Suzuki-Miyaura coupling, a critical step in optimizing potency and selectivity [1]. The resulting derivatives have demonstrated nanomolar IC50 values against FMS kinase and significant antiproliferative effects in cancer cell lines, confirming the core's suitability for lead generation [1][2].

Development of Novel Antimitotic Agents

This compound is an ideal starting material for developing new antimitotic agents targeting the colchicine-binding site on tubulin. Studies have shown that elaborate derivatives of the 1H-pyrrolo[3,2-c]pyridine core can potently inhibit tubulin polymerization and disrupt microtubule dynamics at sub-micromolar concentrations [2]. The resulting compounds exhibit potent antiproliferative activity (IC50 = 0.12-0.21 μM) against a panel of cancer cell lines, including HeLa, SGC-7901, and MCF-7, validating this application [2].

Precursor for Structure-Activity Relationship (SAR) Studies

The compound's dual functional groups (6-bromo and 2-carboxylate) provide orthogonal vectors for chemical diversification. The ester can be hydrolyzed to the carboxylic acid for amide coupling, while the bromine is amenable to a wide range of cross-coupling reactions. This makes it a powerful tool for systematic SAR studies around the pyrrolo[3,2-c]pyridine core, allowing researchers to independently explore the impact of modifications at the 2- and 6-positions on target affinity and selectivity [1].

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